molecular formula C16H12N2O B11862895 5-Methylindolo[1,2-b][2,7]naphthyridin-12(6H)-one CAS No. 89651-80-9

5-Methylindolo[1,2-b][2,7]naphthyridin-12(6H)-one

Cat. No.: B11862895
CAS No.: 89651-80-9
M. Wt: 248.28 g/mol
InChI Key: OHUMFDFXNDQKDI-UHFFFAOYSA-N
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Description

5-Methylindolo[1,2-b][2,7]naphthyridin-12(6H)-one is a heterocyclic compound that belongs to the class of naphthyridines This compound is characterized by its fused ring structure, which includes an indole and a naphthyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylindolo[1,2-b][2,7]naphthyridin-12(6H)-one typically involves the cyclization of 2-anilinonicotinic acids or the corresponding nitriles. This process can be achieved through various methods, including:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

5-Methylindolo[1,2-b][2,7]naphthyridin-12(6H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized naphthyridine derivatives, while substitution reactions can produce halogenated or alkylated naphthyridines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Methylindolo[1,2-b][2,7]naphthyridin-12(6H)-one involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, by binding to their active sites and preventing substrate binding . This inhibition can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Methylindolo[1,2-b][2,7]naphthyridin-12(6H)-one include:

Uniqueness

The uniqueness of this compound lies in its specific indole-naphthyridine fused ring structure, which imparts distinct electronic and steric properties. These properties can influence its reactivity and biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

89651-80-9

Molecular Formula

C16H12N2O

Molecular Weight

248.28 g/mol

IUPAC Name

5-methyl-6H-indolo[1,2-b][2,7]naphthyridin-12-one

InChI

InChI=1S/C16H12N2O/c1-10-12-6-7-17-9-13(12)16(19)18-14-5-3-2-4-11(14)8-15(10)18/h2-7,9H,8H2,1H3

InChI Key

OHUMFDFXNDQKDI-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CC3=CC=CC=C3N2C(=O)C4=C1C=CN=C4

Origin of Product

United States

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